4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride

Overview

Description

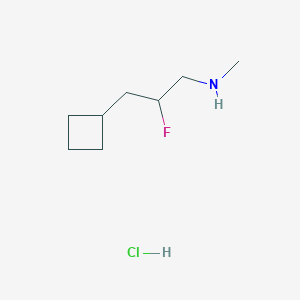

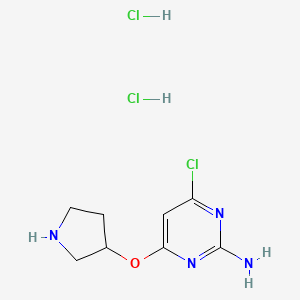

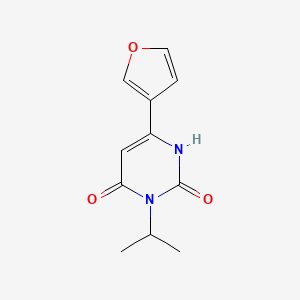

“4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride” is a chemical compound with the molecular formula C8H13Cl3N4O and a molecular weight of 287.6 g/mol .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride” includes a pyrimidine ring with a chlorine atom at the 4th position and a pyrrolidin-3-yloxy group at the 6th position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride” include a molecular weight of 287.57 g/mol .Scientific Research Applications

Synthesis and Characterization

- Stable Betainic Pyrimidinaminides Synthesis : Research has explored the formation of 6-amino substituted pyrimidines through nucleophilic substitution, highlighting the impact of substitution patterns and reaction conditions on the stability and formation of these compounds (Schmidt, 2002).

Chemical Reactivity

- Building Blocks for Nitrogen Heterocyclic Compounds : Studies have indicated the utility of certain pyrimidine derivatives as precursors for constructing a diverse range of nitrogen-containing heterocyclic compounds, such as pyrazoles and diazepines, showcasing their versatility in synthetic chemistry (Farouk et al., 2021).

Biological Applications

- Key Intermediates for Kinase Inhibitors : Research into the synthesis of specific pyrimidine derivatives has underscored their importance as intermediates in developing new classes of kinase inhibitors, demonstrating potential therapeutic applications (Zhang et al., 2009).

Reactivity Towards Amines and Thiols

- Formation of Synthesis Pathways : Investigations have been conducted on the reactivity of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, offering insights into regio- and stereoselective addition reactions. This research broadens our understanding of chemical transformations and synthetic pathways involving pyrimidine derivatives (Čikotienė et al., 2007).

Antiviral Agents

- Synthesis of Acyclic Nucleo-sides : The synthesis of acyclic analogues of tubercidin with varied 4-substituted amino groups from 4-chloro-pyrrolo[2,3-d]pyrimidine has been explored for its antiviral activities, highlighting efforts to reduce toxicity and improve drug utility (Jiang et al., 1989).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the process of centriole duplication, thereby affecting cell division and growth .

Biochemical Pathways

The inhibition of PLK4 by 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Result of Action

The result of the action of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is the inhibition of cell division and growth, particularly in cancer cells . This can lead to cell cycle arrest and apoptosis, potentially reducing the growth of cancerous tumors .

properties

IUPAC Name |

4-chloro-6-pyrrolidin-3-yloxypyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O.2ClH/c9-6-3-7(13-8(10)12-6)14-5-1-2-11-4-5;;/h3,5,11H,1-2,4H2,(H2,10,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQMMKIWKZYBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=NC(=N2)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)

![6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484183.png)

![2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484188.png)